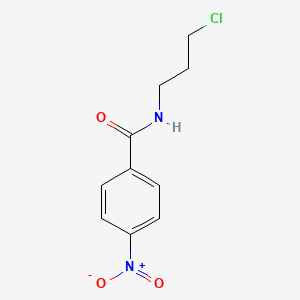
N-(3-chloropropyl)-4-nitrobenzamide
Cat. No. B8332255
M. Wt: 242.66 g/mol
InChI Key: CRFHVQRXGDHOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06570037B2
Procedure details


A solution of 10.62 g (44 mmol) N-(3-chloropropyl)-4nitrobenzamide (D3), 8.1 g (45 mmol) homoveratrylamine and 6.26 ml triethylamine in 200 ml methylene chloride was refluxed for 48h. The solvent was then concentrated in vacuo and the residue dissolved in water. The aqueous phase was first washed with methylene chloride, then made basic with aqueous NaOH and finally extracted twice with methylene chloride. This second organic phase was dried over MgSO4 and concentrated in vacuo affording 12 g of a crude residue. This residue was purified by chromatography on silicagel using CH2Cl2/MeOH/NH4OH: 85/10/5 to afford 4.4 g of the title compound as an yellow oil (free base).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[CH2:17]([NH2:29])[CH2:18][C:19]1[CH:28]=[CH:27][C:24]([O:25][CH3:26])=[C:21]([O:22][CH3:23])[CH:20]=1.C(N(CC)CC)C>C(Cl)Cl>[ClH:1].[CH3:23][O:22][C:21]1[CH:20]=[C:19]([CH2:18][CH2:17][NH:29][CH2:2][CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[CH:28]=[CH:27][C:24]=1[O:25][CH3:26] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.62 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC(OC)=C(OC)C=C1)N
|
|
Name
|
|
|
Quantity
|
6.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was then concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in water
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was first washed with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
finally extracted twice with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
This second organic phase was dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording 12 g of a crude residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This residue was purified by chromatography on silicagel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)CCNCCCNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

